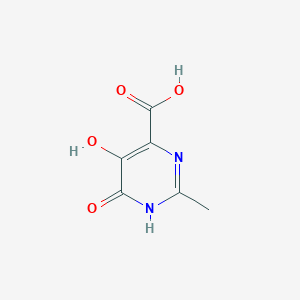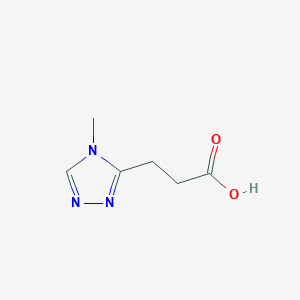
3-(1-naphthylmethyl)-1,3-thiazol-2(3H)-imine hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure analysis of similar compounds can be performed using techniques such as Proton Nuclear Magnetic Resonance Spectroscopy (1H NMR) . The specific molecular structure analysis of 3-(1-naphthylmethyl)-1,3-thiazol-2(3H)-imine hydrochloride was not found in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Structural Properties
Research in the synthesis and structural properties of thiazole derivatives highlights the versatility of thiazole compounds. For example, the synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones from the reaction of chloral with substituted anilines followed by treatment with thioglycolic acid demonstrates the chemical diversity achievable with thiazole backbones, providing insights into the structural variations and potential applications in drug design and development (Issac & Tierney, 1996).
Biological Potential and Medicinal Chemistry
The 1,3-thiazolidin-4-one nucleus and its derivatives, including thiazolines and thiazolidines, have been extensively studied for their pharmacological importance. These compounds are found in commercial pharmaceuticals and have shown potential activities against various diseases. The synthesis and exploration of these compounds trace back to the mid-nineteenth century, highlighting their long-standing interest in medicinal chemistry (Santos, Jones Junior, & Silva, 2018).
Antioxidant Capacity
The review on ABTS/PP decolorization assays of antioxidant capacity discusses the reaction pathways and the role of thiazole derivatives in antioxidant assays. Some antioxidants, including thiazole derivatives, can form coupling adducts with ABTS•+, indicating their potential antioxidant capacities and their application in evaluating the antioxidant properties of compounds (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Synthetic Biology
The development of unnatural base pairs for synthetic biology, including those based on imidazole and naphthyridine derivatives, showcases the application of thiazole and related compounds in the field of synthetic biology and genetic engineering. These studies demonstrate the role of shape complementarity, stacking ability, and hydrogen-bonding patterns in the effectiveness of these synthetic base pairs (Saito-Tarashima & Minakawa, 2018).
Propiedades
IUPAC Name |
3-(naphthalen-1-ylmethyl)-1,3-thiazol-2-imine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S.ClH/c15-14-16(8-9-17-14)10-12-6-3-5-11-4-1-2-7-13(11)12;/h1-9,15H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXDAFJGXFYWHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=CSC3=N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-naphthylmethyl)-1,3-thiazol-2(3H)-imine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid](/img/structure/B1462115.png)







![(2-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone](/img/structure/B1462130.png)
![N-Methyl-1-[1-(2-methylphenyl)-1H-pyrazol-4-YL]methanamine](/img/structure/B1462131.png)

